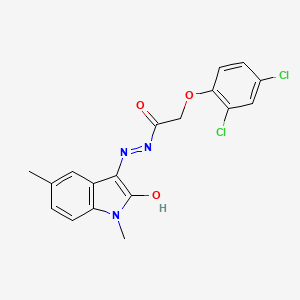![molecular formula C22H16BrN3O5 B6042370 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B6042370.png)
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound was first synthesized by Bayer in 1999, and since then has been investigated for its anti-tumor, anti-angiogenic, and anti-inflammatory properties.
Mecanismo De Acción
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 exerts its anti-tumor effects by inhibiting several signaling pathways involved in cell proliferation and survival, including the RAF/MEK/ERK and PI3K/AKT/mTOR pathways. It also inhibits angiogenesis by targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling. 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in animal models.
Biochemical and Physiological Effects:
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has been shown to have several biochemical and physiological effects in addition to its anti-tumor, anti-angiogenic, and anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the expression of adhesion molecules involved in leukocyte recruitment. 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has several advantages for use in lab experiments, including its well-characterized mechanism of action and extensive preclinical and clinical data. However, there are also some limitations to its use, including its relatively low solubility and potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Another area of interest is the development of more potent and selective inhibitors of VEGFR and PDGFR signaling. Additionally, there is ongoing research to identify biomarkers that can predict response to 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 and other targeted therapies.
Métodos De Síntesis
The synthesis of 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 involves several steps, starting with the condensation of 3-ethoxyaniline and 2-bromo-4-nitrobenzaldehyde to form a Schiff base. This intermediate is then reacted with furfurylamine to form the corresponding imine, which is subsequently reduced to the amine. The amine is then acylated with 2-cyanoacrylamide to form 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006.
Aplicaciones Científicas De Investigación
3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. In addition to its anti-tumor effects, 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide 43-9006 has also been shown to have anti-angiogenic and anti-inflammatory properties.
Propiedades
IUPAC Name |
(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O5/c1-2-30-17-5-3-4-15(11-17)25-22(27)14(13-24)10-18-7-9-21(31-18)19-8-6-16(26(28)29)12-20(19)23/h3-12H,2H2,1H3,(H,25,27)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSZKNUZCJEHNK-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6042292.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6042297.png)
![6-chloro-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6042300.png)
![4-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B6042308.png)
![2-({[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6042313.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(1H-indazol-1-yl)acetamide](/img/structure/B6042327.png)

![2-[1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-pyrrolidinyl]-1,3-thiazole](/img/structure/B6042351.png)
![N,N-dimethyl-2-{4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B6042359.png)

![6-[4-(diphenylmethyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6042378.png)
![4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6042383.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B6042397.png)